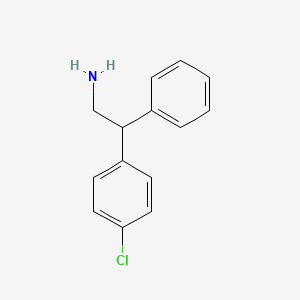

2-(4-Chloro-phenyl)-2-phenyl-ethylamine

Descripción

2-(4-Chloro-phenyl)-2-phenyl-ethylamine is a substituted ethylamine derivative featuring two aromatic rings: one phenyl group and one 4-chlorophenyl group attached to the ethylamine backbone.

The compound’s molecular formula is inferred as C₁₄H₁₄ClN, with a molecular weight of 231.73 g/mol (calculated). Its synthesis likely involves alkylation or condensation reactions, similar to methods used for related chlorinated ethylamines .

Propiedades

Fórmula molecular |

C14H14ClN |

|---|---|

Peso molecular |

231.72 g/mol |

Nombre IUPAC |

2-(4-chlorophenyl)-2-phenylethanamine |

InChI |

InChI=1S/C14H14ClN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H,10,16H2 |

Clave InChI |

PNKKPFLBOWGVSF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Physical Properties

The table below compares key structural analogs and their properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents/Features |

|---|---|---|---|---|

| 2-(4-Chloro-phenyl)-2-phenyl-ethylamine* | C₁₄H₁₄ClN | 231.73 (calculated) | N/A | Two phenyl groups (one 4-Cl) |

| 4-Chlorophenethylamine | C₈H₁₀ClN | 155.62 | 156-41-2 | Single 4-Cl phenyl + ethylamine |

| 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine | C₁₄H₁₄FNO₂S | 279.33 | 927990-05-4 | 4-Fluoro-sulfonyl group |

| (R)-2,2,2-Trifluoro-1-(4-chloro-phenyl)-ethylamine HCl | C₈H₈ClF₃N·HCl | 258.62 | 1213074-03-3 | Trifluoromethyl group on ethyl chain |

| 2-(4-tert-butylphenyl)-2-(4-chlorophenyl)ethylamine | C₁₈H₂₂ClN | 287.83 | 445403-95-2 | tert-Butyl and 4-Cl phenyl groups |

*Inferred data due to lack of direct evidence.

Key Observations:

- Substituent Effects: Chlorine vs. Sulfonyl and Trifluoro Groups: These substituents introduce polar or electron-deficient regions, altering reactivity. For example, the sulfonyl group in 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine increases acidity (pKa ~6.11) , while trifluoro derivatives may improve metabolic stability in pharmaceuticals . Steric Effects: The tert-butyl group in 2-(4-tert-butylphenyl)-2-(4-chlorophenyl)ethylamine adds steric hindrance, likely reducing enzymatic degradation .

Pharmacological and Industrial Relevance

- 4-Chlorophenethylamine: A precursor in synthesizing antipsychotics or antidepressants due to its monoamine-like structure .

- Sulfonyl and Piperazine Derivatives : Used in kinase inhibitors or antimicrobial agents, leveraging their electron-deficient aromatic systems .

- Trifluoro Analogs : Often employed in fluorinated drug candidates (e.g., SSRIs) to enhance blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.